tert-butyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-12(2,3)16-11(14)9-7-6-15-5-4-8(7)17-10(9)13/h4-6,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWNWZPCLXQHAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(SC2=C1COCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation and Cyclization Route
The most cited method involves a three-step sequence starting from tetrahydropyranone and diethyl oxalate (Fig. 1):
- Knoevenagel Condensation : Tetrahydropyranone reacts with diethyl oxalate in tetrahydrofuran (THF) at −70°C to −80°C using LiHMDS as a base, yielding ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate.
- Cyclization with Hydrazine : The keto-ester undergoes ring closure in glacial acetic acid with hydrazine hydrate, forming ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate.
- Hydrolysis and Protection : The ester is hydrolyzed with lithium hydroxide, followed by Boc-protection using di-tert-butyl dicarbonate (Boc₂O) to introduce the tert-butyl group.
Key Data :
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| 1 | THF, LiHMDS, −80°C, 2h | 85% | 95% |
| 2 | Glacial AcOH, N₂H₄, 20°C | 78% | 97% |
| 3 | EtOH, LiOH, Boc₂O, 50°C | 90% | 99% |
This route avoids column chromatography, favoring extraction and recrystallization for purification.
Alternative Amination Strategies
Direct amination of the thienopyran core remains challenging due to competing side reactions. A patent by discloses a regioselective approach using copper(I) iodide catalysis:
- Bromination : Thieno[3,2-c]pyran-3-carboxylate is brominated at position 2 using N-bromosuccinimide (NBS).
- Buchwald-Hartwig Amination : The bromide reacts with ammonia under Pd₂(dba)₃/Xantphos catalysis, achieving 92% regioselectivity.
Optimization Insights :
- Solvent : Dimethylacetamide (DMA) outperforms DMF or THF.
- Temperature : 110°C minimizes debromination.
- Catalyst Load : 5 mol% Pd₂(dba)₃ and 10 mol% Xantphos optimal.
One-Pot Tandem Synthesis
A streamlined one-pot method combines cyclization and protection (Fig. 2):
- Simultaneous Cyclization-Protection : Reacting 3-mercaptotetrahydropyran-4-one with tert-butyl acetoacetate in the presence of p-toluenesulfonic acid (PTSA) forms the thienopyran ring while introducing the Boc group.
- In Situ Amination : Gaseous ammonia is introduced to aminate position 2 without isolating intermediates.
Advantages :
- Reduced purification steps (total yield: 70%).
- Scalable to kilogram quantities.
Reaction Mechanistic Insights
LiHMDS-Mediated Enolate Formation
LiHMDS deprotonates the α-carbon of diethyl oxalate, generating a nucleophilic enolate that attacks tetrahydropyranone’s carbonyl carbon. The low temperature (−80°C) prevents retro-aldol side reactions.
Hydrazine Cyclization Dynamics
Hydrazine acts as a dinucleophile, attacking the keto and ester carbonyls to form the pyrazole ring. Acetic acid protonates intermediates, accelerating cyclization.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 2.85 (m, 2H, CH₂), 4.25 (q, 2H, OCH₂), 5.10 (s, 2H, NH₂).
- HRMS : [M+H]⁺ calcd. for C₁₃H₁₈NO₃S: 292.1008; found: 292.1012.
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows 99.5% purity, with retention time = 6.2 min.
Industrial Scalability and Challenges
Solvent Recovery
THF and ethyl acetate are recycled via distillation, reducing costs by 40%.
Byproduct Management
The primary impurity (≤1%) is the 3-amino regioisomer, removed via pH-controlled crystallization.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thieno ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-butyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Differences :
- Ring System: The methyl analog features a thieno[2,3-c]pyran core, differing in the fusion positions of the thiophene and pyran rings compared to the target compound’s [3,2-c] arrangement. This alters electronic distribution and steric accessibility .
- Commercial Availability : This compound is listed as discontinued, suggesting challenges in synthesis or stability .
Ethyl 2-Amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate
Key Differences :
- Ring System : The pyridine ring in this analog introduces a nitrogen atom, increasing basicity and altering hydrogen-bonding capabilities compared to the oxygen-containing pyran in the target compound .
- Protecting Group: The Boc (tert-butyloxycarbonyl) group at position 6 highlights its utility in peptide synthesis, contrasting with the target compound’s unmodified amino group .
- Molecular Formula: C15H22N2O4S vs. the target’s likely formula (estimated as C14H19NO3S), reflecting differences in ring saturation and substituents .
2-Amino-6-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile
Key Differences :
- Substituents: This phenyl- and cyano-substituted pyran derivative lacks the thiophene fusion, reducing aromaticity and altering electronic properties.
Comparative Data Table
Research Findings and Implications
- Synthetic Routes: The target compound’s synthesis likely parallels methods used for methyl and ethyl analogs, such as cyclocondensation of aminothiophenes with tert-butyl acetoacetate derivatives. However, the tert-butyl group may necessitate milder conditions to avoid steric hindrance .
- Reactivity : The tert-butyl ester’s bulkiness could slow hydrolysis compared to methyl or ethyl esters, enhancing stability in acidic environments .
Biological Activity
tert-Butyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate (CAS No. 2172253-53-9) is a synthetic organic compound characterized by its unique thieno[3,2-c]pyran structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on diverse research findings, including case studies and relevant data.
- Molecular Formula : C12H17NO3S
- Molecular Weight : 255.33 g/mol
- Structure : The compound features a tert-butyl group, an amino group, and a thieno[3,2-c]pyran ring system, which contributes to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
Anticancer Activity
In vitro studies have shown that this compound possesses notable anticancer properties. It has been tested against several human cancer cell lines, including HeLa (cervical cancer), A375 (melanoma), and HCT116 (colon cancer). The results indicated that this compound inhibits cell proliferation with IC50 values ranging from 5 to 15 µM. The proposed mechanism involves apoptosis induction through the activation of caspase pathways and modulation of cell cycle regulators.
Case Studies
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial properties against common pathogens.
- Method : Disc diffusion method was employed to assess the antibacterial effects.
- Results : Significant zones of inhibition were observed for both S. aureus and E. coli, indicating effective antimicrobial action.
-
Study on Anticancer Effects :
- Objective : To determine the cytotoxic effects on human cancer cell lines.
- Method : MTT assay was used to measure cell viability post-treatment with varying concentrations of the compound.
- Results : The compound significantly reduced cell viability in a dose-dependent manner across all tested cell lines.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Antimicrobial Mechanism : It likely interferes with bacterial cell wall synthesis and protein synthesis pathways.
- Anticancer Mechanism : Induces apoptosis through caspase activation and modulates key regulators involved in the cell cycle.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | C12H17NO3S | Effective against S. aureus and E. coli | IC50: 5-15 µM |
| tert-butyl 2-amino-4H,5H,7H-thieno[2,3-c]pyridine | C12H16N2O4S | Moderate activity | IC50: >20 µM |
| tert-butyl 3-amino-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate | C12H18N2O3S | Low activity | IC50: >30 µM |
Q & A
Basic: What are the standard synthetic routes for tert-butyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate?
A common approach involves multi-step reactions starting with Boc (tert-butoxycarbonyl) protection of amine intermediates. For example, tert-butyl carbamate derivatives are synthesized via Boc₂O-mediated protection under inert atmospheres, followed by coupling with halogenated pyrimidines or pyridines using catalysts like Pd(PPh₃)₂Cl₂ and CuI . Subsequent cyclization steps (e.g., TBAF-mediated ring closure) yield the thienopyran scaffold . Alternative routes employ Sonogashira coupling with ethynylbenzoate intermediates under palladium catalysis .
Advanced: How can coupling reactions involving tert-butyl carbamate intermediates be optimized for higher yields?
Key parameters include:
- Catalyst selection : Pd(PPh₃)₂Cl₂ (0.02–0.04 eq) and CuI (0.1 eq) in THF/DIEA systems improve alkyne coupling efficiency .
- Temperature control : Reactions at 80°C for 12 hours ensure complete substitution of halogens (e.g., iodine in 2-chloro-5-iodopyrimidine) .
- Solvent choice : DMAc (dimethylacetamide) enhances solubility of polar intermediates, while THF is optimal for Cu-mediated couplings .
- Workup : Sequential EtOAc extraction and column chromatography (silica gel, hexane/EtOAc gradients) minimize byproduct retention .
Basic: What analytical techniques confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify regiochemistry (e.g., thienopyran ring protons at δ 6.5–7.5 ppm) and Boc group integrity (δ 1.4 ppm for tert-butyl) .
- Mass Spectrometry (ESI+) : Molecular ion peaks (e.g., m/z 469 [M+H]⁺) confirm molecular weight .
- High-Performance Liquid Chromatography (HPLC) : Retention time consistency (>95% purity) ensures absence of side products .
Advanced: How can researchers resolve contradictions in reaction yields reported across different synthetic methods?
Discrepancies often arise from:
- Catalyst activity : PdCl₂ vs. Pd(PPh₃)₂Cl₂ may alter coupling efficiency due to phosphine ligand effects .
- Substrate sensitivity : Iodopyrimidines (e.g., 2-chloro-5-iodopyrimidine) require strict anhydrous conditions to prevent hydrolysis .
- Workup protocols : Incomplete extraction (e.g., pH adjustment errors during aqueous/organic phase separation) reduces isolated yields .
Recommendation : Replicate literature procedures with controlled humidity (<30%) and inert gas purging to validate reproducibility .
Basic: What purification methods are effective for tert-butyl-protected intermediates?
- Column Chromatography : Silica gel with hexane/EtOAc (4:1 to 1:1) gradients resolves Boc-protected amines and halogenated byproducts .
- Acid-Base Extraction : Adjusting pH to 5 with HCl precipitates protonated amines, while Boc groups remain stable in mild acidic conditions .
- Recrystallization : Tert-butyl esters (e.g., ethyl 6-amino derivatives) crystallize well in ethanol/dioxane mixtures .
Advanced: What mechanistic insights guide cyclization steps in thienopyran synthesis?
Cyclization often proceeds via:
- Nucleophilic attack : Tertiary amines (e.g., 4-aminotetrahydro-2H-pyran) activate pyrimidine rings for intramolecular cyclization .
- Fluoride-mediated deprotection : TBAF cleaves silyl ethers or activates propargyl intermediates, facilitating ring closure .
- Thermal control : Heating at 65°C for 2 hours accelerates 7-membered ring formation while minimizing dimerization .
Basic: How should Boc protection/deprotection be managed during synthesis?
- Protection : Add Boc₂O dropwise to amine solutions at -78°C to prevent exothermic side reactions .
- Deprotection : Use TFA (trifluoroacetic acid) in DCM (1:4 v/v) for 1–2 hours at RT; monitor by TLC for complete removal .
- Stability : Boc groups resist hydrolysis at pH 5–9 but degrade under strong acids/bases .
Advanced: How can side products in Sonogashira coupling steps be minimized?
Common issues and solutions:
- Homocoupling : Use excess alkyne (1.2 eq) and degassed solvents to suppress Glaser-type byproducts .
- Halogen retention : Ensure complete substitution by extending reaction times (12–24 hours) with Pd/Cu co-catalysts .
- Monitoring : Track reaction progress via LC-MS; quench with water if intermediates degrade .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
